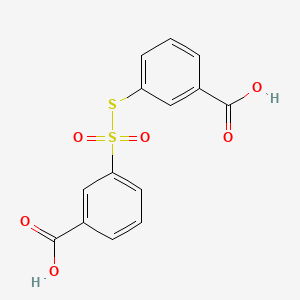![molecular formula C18H20O4 B12788474 1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]propan-1-one CAS No. 61948-27-4](/img/structure/B12788474.png)
1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 98684 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in numerous chemical reactions and its utility in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 98684 typically involves a series of chemical reactions that require specific reagents and conditions. One common method includes the use of human pluripotent stem cells, which are induced to form neural stem cells using a specialized medium . This process involves the use of various reagents such as Neurobasal® Medium, GIBCO® Neural Induction Supplement, and Advanced™ DMEM⁄F-12 .
Industrial Production Methods
In an industrial setting, the production of NSC 98684 may involve large-scale bioreactors and advanced cell culture techniques. The use of serum-free neural induction medium allows for the efficient conversion of pluripotent stem cells into neural stem cells, which can then be harvested and processed .
Chemical Reactions Analysis
Types of Reactions
NSC 98684 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: In contrast, reduction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
NSC 98684 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Mechanism of Action
The mechanism by which NSC 98684 exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it influences the expression of genes related to ion channels and synaptic activity, which are crucial for neuronal function . The compound’s ability to modulate neurotransmitter release through interaction with the endocannabinoid system highlights its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to NSC 98684 include:
NSC 34: Known for its role in studying neurological disorders.
NSC 123: Another compound used in neural research.
Uniqueness
NSC 98684 stands out due to its specific effects on ion channels and synaptic-related genes, making it particularly valuable in neurological research . Its ability to influence multiple pathways and its versatility in various applications highlight its uniqueness compared to other similar compounds .
Properties
CAS No. |
61948-27-4 |
|---|---|
Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
1-(3,4-dimethoxy-2-phenylmethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C18H20O4/c1-4-15(19)14-10-11-16(20-2)18(21-3)17(14)22-12-13-8-6-5-7-9-13/h5-11H,4,12H2,1-3H3 |
InChI Key |
LWGIDGWAQKBRAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=C(C=C1)OC)OC)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





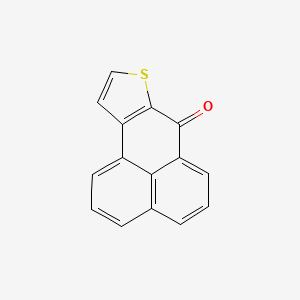
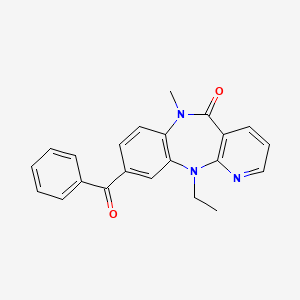
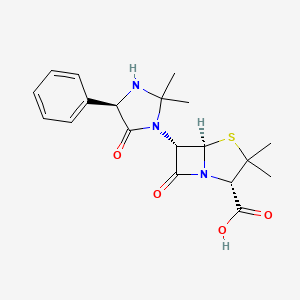
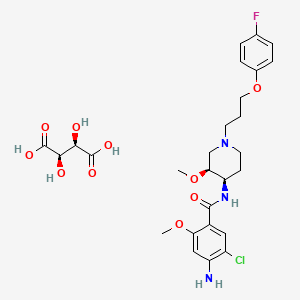

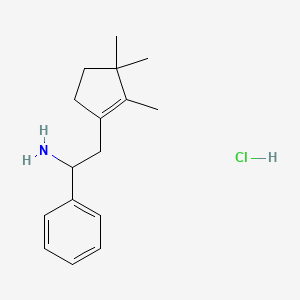

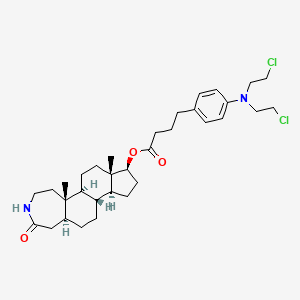
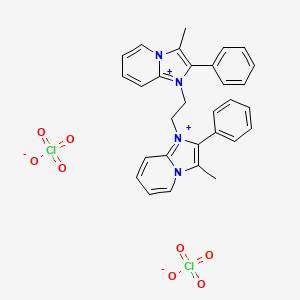
![2-hydroxypropane-1,2,3-tricarboxylic acid;(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene](/img/structure/B12788472.png)
